Methyl 3,5-dimethoxy-4-methylbenzoate
Overview
Description
Methyl 3,5-dimethoxy-4-methylbenzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, featuring methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3,5-dimethoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3,5-dimethoxytoluene with methyl benzoate in the presence of aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution Reactions: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3,5-Dimethoxy-4-methylbenzoic acid.
Reduction: 3,5-Dimethoxy-4-methylbenzyl alcohol or amine derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Methyl 3,5-dimethoxy-4-methylbenzoate is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it is used to develop new drugs with potential therapeutic applications. In biological research, it is employed as a chemical probe to study enzyme activities and metabolic pathways. Additionally, it finds applications in the development of advanced materials and polymers.
Mechanism of Action
Methyl 3,5-dimethoxy-4-methylbenzoate is structurally similar to other benzoic acid derivatives, such as methyl 3,4-dimethoxybenzoate and methyl 2,4-dimethoxybenzoate. its unique combination of methoxy and methyl groups on the benzene ring distinguishes it from these compounds. The presence of these groups influences its reactivity and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Methyl 3,4-dimethoxybenzoate
Methyl 2,4-dimethoxybenzoate
Methyl 3,5-dimethoxybenzoate
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Properties
IUPAC Name |
methyl 3,5-dimethoxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-9(13-2)5-8(11(12)15-4)6-10(7)14-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYIAQXZHTVTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372695 | |
Record name | methyl 3,5-dimethoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60441-79-4 | |
Record name | methyl 3,5-dimethoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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